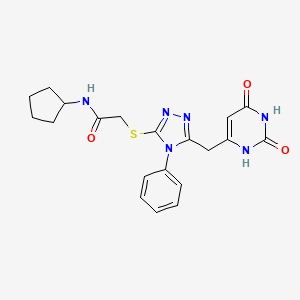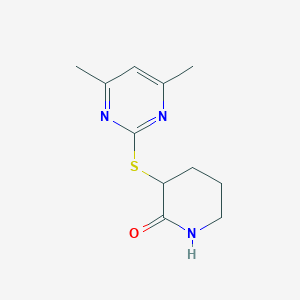
3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one” is a chemical compound that contains a piperidine ring and a pyrimidine ring . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of thiosulfoesters with a pyrimidine moiety by the interaction of sulfinic acids with 4,6-dimethylpyrimidine-2-yl sulfenamide .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring and a pyrimidine ring. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthetic Approaches : New synthetic routes have been developed for compounds related to "3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one", showcasing methods for creating complex structures with potential biological activities. For instance, the synthesis of polyamides containing uracil and adenine derivatives demonstrates innovative approaches to integrating pyrimidine structures into larger molecular frameworks, offering insights into the versatility of pyrimidine-based compounds in material science and biochemistry (Hattori & Kinoshita, 1979).
Antimicrobial Studies : Compounds structurally related to "this compound" have been evaluated for their antimicrobial properties. Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy and antimicrobial treatments (Kambappa et al., 2017).
In Vitro Antiproliferative Activity : The evaluation of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlights the antiproliferative potential of pyrimidine derivatives. This research indicates the compound's relevance in developing therapeutic agents targeting cancer (Mallesha et al., 2012).
Antioxidant and Antitubercular Activities : The synthesis and evaluation of pyrimidine-azitidinone analogues for their antioxidant, antimicrobial, and antitubercular activities showcase the compound's application in addressing infectious diseases and oxidative stress-related conditions (Chandrashekaraiah et al., 2014).
Direcciones Futuras
The future directions for “3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one” could involve further exploration of its pharmacological activities and potential applications in the pharmaceutical industry. Given the diverse pharmacological properties of pyrimidine derivatives , this compound could be a promising candidate for drug development.
Propiedades
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7-6-8(2)14-11(13-7)16-9-4-3-5-12-10(9)15/h6,9H,3-5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDGSFKVITBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCCNC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)

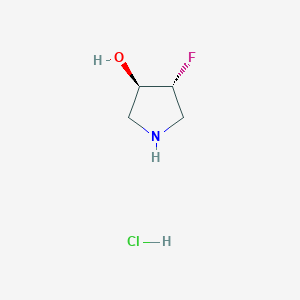
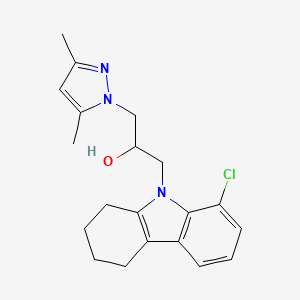
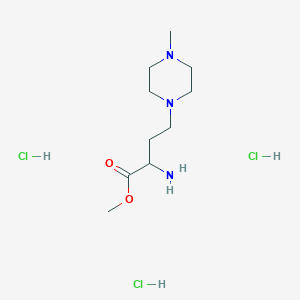
![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)


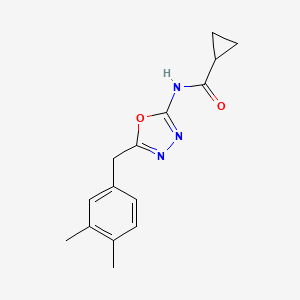
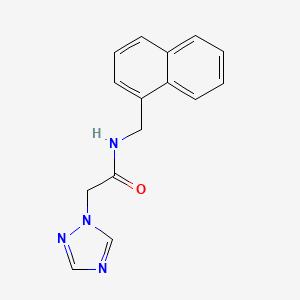

![2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide](/img/structure/B2664216.png)
